5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and thiophene rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method is the condensation of 3-methyl-1,2-oxazole with thiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiophene ring .
Scientific Research Applications
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole and thiophene rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole exhibit similar biological activities.
Thiophene Derivatives: Thiophene-2-carboxylic acid and its derivatives share structural similarities and applications
Uniqueness
5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is unique due to the combination of oxazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-4-6(13-10-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
ODZLQJCTSDURRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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